Isotachysterol
Overview
Description
Isotachysterol is an isomer of vitamin D3, also known as cholecalciferol. It is a product of the acid-catalyzed isomerization of vitamin D3.
Mechanism of Action
Target of Action
Isotachysterol, also known as Isotachysterol3, is an analog of 1,25-dihydroxy Vitamin D3 . Its primary targets are the intestinal cells and bone cells . It enhances intestinal calcium transport and stimulates bone calcium mobilization .
Mode of Action
This compound interacts with its targets, the intestinal cells and bone cells, to enhance the transport of calcium. This interaction results in the stimulation of bone calcium mobilization
Biochemical Pathways
This compound affects the vitamin D pathway. Vitamin D3 is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . Exposure of pre-D3 to higher doses of UVB leads to the formation of lumisterol and tachysterol . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, isotachysterols, and cholesta-5,7,9(11)-triene .
Pharmacokinetics
It is known that this compound is very labile in the air even in the dark . Autoxidation of this compound under atmospheric oxygen in the dark at ambient temperature produces two new epoxides: (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols .
Result of Action
The result of this compound’s action is the enhanced intestinal calcium transport and stimulated bone calcium mobilization . This can be particularly beneficial in conditions where calcium absorption is impaired or when there is a need to increase bone calcium levels.
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature . For instance, this compound is very labile in the air even in the dark . Its autoxidation under atmospheric oxygen in the dark at ambient temperature produces two new epoxides
Biochemical Analysis
Biochemical Properties
Isotachysterol plays a significant role in biochemical reactions, particularly in the context of calcium metabolism. It interacts with several biomolecules, including enzymes and proteins involved in calcium transport and bone metabolism. For instance, this compound has been shown to stimulate intestinal calcium transport and bone calcium mobilization in control and anephric rats fed a low-calcium and vitamin D-deficient diet . This interaction suggests that this compound may influence the activity of calcium-binding proteins and transporters, thereby enhancing calcium absorption and mobilization.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to stimulate calcium transport in intestinal cells, which is crucial for maintaining calcium homeostasis in the body. Additionally, this compound’s impact on bone cells includes promoting calcium mobilization, which is essential for bone health and remodeling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in cellular function. This compound binds to calcium-binding proteins and transporters, enhancing their activity and promoting calcium transport across cell membranes. This binding interaction may also result in the activation or inhibition of certain enzymes involved in calcium metabolism. Furthermore, this compound can influence gene expression by modulating transcription factors that regulate the expression of calcium-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function this compound has been found to be relatively stable under controlled conditions, maintaining its activity over extended periodsLong-term studies have shown that this compound can sustain its calcium-transporting activity, contributing to prolonged calcium homeostasis in experimental models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates calcium transport and mobilization without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including hypercalcemia and related complications. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and physiological outcomes without inducing toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches target sites where it can exert its effects. The transport and distribution mechanisms of this compound are crucial for its function in calcium metabolism and are being studied to understand its pharmacokinetics .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these locations. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isotachysterol is typically prepared through the hydrochloric acid-catalyzed isomerization of vitamin D3 in methanol. The reaction involves the conversion of the conjugated triene system of vitamin D3 into the this compound structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the preparation method involving hydrochloric acid-catalyzed isomerization in methanol is a standard laboratory procedure that could be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: Isotachysterol undergoes several types of chemical reactions, including oxidation and autoxidation.
Common Reagents and Conditions:
Autoxidation: This process produces epoxides such as (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols.
Major Products: The major products formed from the oxidation of this compound include various epoxides, which are structurally characterized by the addition of oxygen atoms to the this compound molecule .
Scientific Research Applications
Isotachysterol has several scientific research applications:
Comparison with Similar Compounds
Vitamin D3 (Cholecalciferol): The parent compound from which isotachysterol is derived.
1,25-Dihydroxyvitamin D3: A biologically active form of vitamin D3 with significant roles in calcium regulation and immune function.
Uniqueness: this compound is unique due to its structural differences from vitamin D3 and its specific oxidation products, such as the 5,10-epoxy-isotachysterols, which are not commonly found in other vitamin D3 derivatives .
Properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIQZYTVWTZJNO-GMPZOFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)/C=C/[C@H](C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-06-7 | |
Record name | Isotachysterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOTACHYSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A3Y6WT6UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isotachysterol?
A1: this compound shares the same molecular formula as vitamin D2, which is C28H44O, with a molecular weight of 396.65 g/mol.
Q2: How can this compound be distinguished from other vitamin D isomers using analytical techniques?
A2: Several methods can distinguish this compound:
- Gas Chromatography: this compound can be separated from other vitamin D isomers using gas chromatography, which allows for identification and potential quantification. []
- Maleic Anhydride Reaction: This reaction helps differentiate vitamin D isomers. While isomers like tachysterol, trans-vitamin D, cis-vitamin D, and previtamin D react with maleic anhydride, this compound does not. This characteristic is incorporated into the official method for determining vitamin D in concentrates. []
- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection at 301 nm, HPLC allows for quantifying this compound after conversion from vitamin D2 and D3 using antimony trichloride. This method avoids the need for cleanup steps as other sample materials do not interfere at this wavelength. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can differentiate this compound from other isomers and was specifically employed to identify it as a product of vitamin D3 thermal isomerization in dimethyl sulfoxide. []
Q3: What are some strategies to enhance the sensitivity of this compound detection during HPLC analysis?
A3: Converting this compound to its this compound derivative before HPLC analysis enhances ultraviolet absorbance, thereby improving detection sensitivity. []
Q4: How does the CRAPT NMR technique improve upon traditional APT in analyzing this compound?
A4: CRAPT (CRisis-APT) NMR provides improved 13C spectral editing for compounds like this compound by incorporating 13C compensation for refocusing inefficiencies. This results in better compensation for variations in 1JCH coupling constants and improved refocusing efficiency compared to traditional APT methods, leading to edited 13C spectra with minimal sensitivity loss. []
Q5: How can this compound be synthesized from vitamin D?
A5: this compound can be synthesized from vitamin D through various chemical isomerization methods:
- Acetyl Chloride: Vitamin D2 in ethylene dichloride, when treated with acetyl chloride, readily isomerizes to isotachysterol2. This reaction proceeds through a series of intermediates, including 5,6-trans vitamin D2 and isocalciferol. [, ]
- Boron Trifluoride: Boron trifluoride can also catalyze the isomerization of vitamin D to this compound. []
- Iodine: In the presence of light, iodine can convert vitamin D in apolar solvents or ether with pyridine to this compound when larger quantities of iodine are used. Smaller quantities result in the formation of 5,6-trans vitamin D. [, ]
- N-Bromosuccinimide: Reacting vitamin D2 in acetone with N-bromosuccinimide at room temperature for 10 minutes yields two major fluorescent compounds, with isotachysterol2 being one of them. []
Q6: Can you describe the photochemical conversion of isotachysterol2?
A6: When isotachysterol2 is irradiated in ether, the reaction produces a mixture of compounds. The composition of this mixture is influenced by the wavelength and duration of irradiation. One isolated compound, characterized as the Δ6,7-cis isomer of isotachysterol2 (9,10-secoergosta-5(10),6-cis, 8(14), 22-tetraen-3β-ol), lacked antirachitic activity. This conclusion was based on its ultraviolet and infrared absorption spectra, quantitative conversion to isotachysterol2 via iodine catalysis, behavior upon heating in solution, and low reactivity with maleic anhydride. []
Q7: Does this compound exhibit biological activity similar to vitamin D?
A7: Yes, this compound exhibits some similar biological activity to 1,25-dihydroxyvitamin D3, the active form of vitamin D3.
- Calcium Metabolism: Isotachysterol3 stimulates intestinal calcium transport and bone calcium mobilization in anephric rats, similar to 1,25-dihydroxyvitamin D3, while 25-hydroxyvitamin D3 does not. []
Q8: How does the biological activity of isovitamin D3 compare to isotachysterol3 in different physiological states?
A8: Isovitamin D3 demonstrates biological activity in normal rats but not in anephric rats, unlike isotachysterol3, which is active in both. []
Q9: How is this compound used in analyzing vitamin D levels?
A9: this compound derivatives are helpful in analyzing vitamin D. Due to their different retention times compared to their vitamin D3 counterparts in various HPLC systems, they can assist in the chromatographic identification of unknown vitamin D3 metabolites and determine major vitamin D3 compounds in biological samples. []
Q10: How stable is this compound under different conditions?
A10: The stability of this compound can vary:
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